苄基(2-氧代-2-(3-((3-(噻吩-3-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

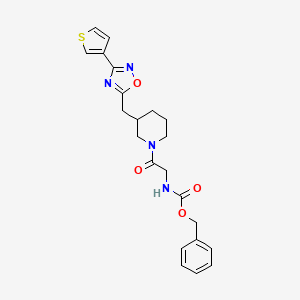

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.

BenchChem offers high-quality Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemistry In the field of chemistry, Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.

Biology In biological research, this compound can serve as a scaffold for developing enzyme inhibitors or receptor modulators.

Medicine Its unique structure lends itself to the development of potential therapeutic agents, particularly in the areas of anti-inflammatory or anticancer research.

Industry In industrial applications, the compound is used in the development of novel materials with specific electronic or photonic properties due to the presence of the thiophene ring.

准备方法

Synthetic Routes and Reaction Conditions The synthesis of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate generally involves multi-step reactions. Typically, the process starts with the formation of the oxadiazole ring through the cyclization of an appropriate hydrazide with a carboxylic acid derivative. Following this, the piperidine ring is introduced through nucleophilic substitution reactions. The final step often involves the carbamation of the amino group with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods Industrial-scale production of this compound can vary, but it generally follows the same synthetic routes as described above, optimized for large-scale operations. Batch reactors or continuous flow reactors can be employed to ensure a consistent supply of intermediates and final product. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to maximize yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially at the thiophene ring.

Reduction: Certain functional groups within the molecule, such as the oxadiazole ring, can be reduced under specific conditions.

Substitution: The benzyl carbamate moiety makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas under catalytic conditions.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate.

Major Products Formed The primary products formed during these reactions depend on the specific conditions and reagents used but may include various substituted derivatives of the parent compound or fully reduced products.

作用机制

Mode of Action The compound exerts its effects primarily through interaction with biological targets such as enzymes or receptors. The oxadiazole ring can play a crucial role in binding to active sites, while the piperidine ring enhances its interaction with hydrophobic pockets within proteins.

Molecular Targets and Pathways Key molecular targets include cyclooxygenase enzymes in anti-inflammatory applications or kinase receptors in cancer research. The precise pathways involved often require further empirical investigation but generally include modulation of enzyme activity or inhibition of receptor-ligand interactions.

相似化合物的比较

Comparison with Other Compounds Similar compounds include other carbamate derivatives and oxadiazole-containing molecules. For example, Benzyl (2-oxo-2-(3-(1,3,4-oxadiazol-2-yl)ethyl)carbamate shares structural similarities but differs significantly in its biological activity and chemical reactivity.

Uniqueness of Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate What sets this compound apart is its integration of multiple pharmacophores within a single molecule, providing a versatile platform for drug development and material science.

Similar compounds include:

Benzyl (2-oxo-2-(3-(1,3,4-oxadiazol-2-yl)ethyl)carbamate

3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives

Piperidine-based carbamates

生物活性

Benzyl (2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)carbamate is a complex compound that incorporates several pharmacologically significant moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound features a carbamate group, which is known for enhancing biological activity in various drug candidates. The presence of the 1,2,4-oxadiazole moiety is particularly noteworthy as it has been linked to a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects .

Antimicrobial Activity

Research indicates that compounds containing 1,2,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The 1,2,4-oxadiazole structure has been associated with anticancer activity across multiple cancer cell lines. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activities of this compound can be attributed to its structural components:

- Carbamate Group : The carbamate moiety enhances solubility and bioavailability, facilitating interaction with biological targets. It also plays a role in enzyme inhibition by acting as a substrate mimic for various enzymes involved in metabolic processes .

- Oxadiazole Ring : This heterocyclic ring contributes to the compound's ability to interact with DNA and RNA, leading to inhibition of nucleic acid synthesis in pathogens and cancer cells .

- Piperidine Moiety : The piperidine component is known for its ability to modulate neurotransmitter systems and may contribute to neuroprotective effects in certain contexts .

In Vitro Studies

In vitro studies have shown that similar oxadiazole derivatives exhibit cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole derivative 1 | HeLa | 15.0 |

| Oxadiazole derivative 2 | MCF7 | 12.5 |

| Oxadiazole derivative 3 | A549 | 10.0 |

These values indicate that modifications to the oxadiazole structure can significantly influence potency against specific cancer types .

In Vivo Studies

In vivo studies have demonstrated the potential of similar compounds in animal models. For instance, a study reported that an oxadiazole-containing compound significantly reduced tumor size in mice models when administered at doses of 50 mg/kg body weight .

属性

IUPAC Name |

benzyl N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c27-20(12-23-22(28)29-14-16-5-2-1-3-6-16)26-9-4-7-17(13-26)11-19-24-21(25-30-19)18-8-10-31-15-18/h1-3,5-6,8,10,15,17H,4,7,9,11-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIVVTPGOSNOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。